molecular formula C21H17FN4O2S3 B2424953 N-(3-fluorophenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 933207-92-2

N-(3-fluorophenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B2424953
CAS No.: 933207-92-2
M. Wt: 472.57
InChI Key: ZDFLYDFHRBGTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S3/c1-12-6-8-15(9-7-12)26-18-17(31-21(26)29)19(28)25(2)20(24-18)30-11-16(27)23-14-5-3-4-13(22)10-14/h3-10H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFLYDFHRBGTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)F)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the p-tolyl and 3-fluorophenyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance:

  • A study demonstrated that related thiazolo-pyrimidine derivatives inhibited cancer cell proliferation through the modulation of specific signaling pathways. The presence of the thiazole ring is believed to play a crucial role in this activity by affecting cellular processes involved in tumor growth .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes:

  • 5-Lipoxygenase (5-LOX) Inhibition : Molecular docking studies suggest that this compound may act as a 5-LOX inhibitor, which is significant for inflammatory responses and could be beneficial in treating conditions like asthma and arthritis .

Antimicrobial Properties

Compounds with similar structures have also been evaluated for their antimicrobial activity:

  • Preliminary studies indicate that thiazolo-pyrimidine derivatives can exhibit significant antimicrobial effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Studies

Several case studies highlight the applications of similar compounds:

  • Anticancer Activity : A related compound demonstrated significant tumor growth inhibition in xenograft models by targeting specific oncogenic pathways .
  • Antimicrobial Effects : Research found that derivatives exhibited strong antimicrobial activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives and fluorophenyl-substituted molecules. Examples include:

Uniqueness

N-(3-fluorophenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-fluorophenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a thiazolo-pyrimidine core with fluorinated and sulfanyl substituents. The presence of these functional groups is believed to enhance its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets:

  • Enzyme Inhibition : The thiazole and pyrimidine moieties are known to inhibit enzymes involved in cancer progression and inflammation.
  • Cellular Pathways : Compounds like this one may modulate pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Antitumor Activity

Recent studies have shown that derivatives of compounds with similar scaffolds exhibit significant antitumor properties. For instance:

  • Cytotoxicity : A derivative of this compound demonstrated improved cytotoxic effects against colorectal cancer (CRC) cells compared to standard treatments. It inhibited colony formation and cell migration while promoting reactive oxygen species (ROS) production and apoptosis in CRC cells .

Other Biological Activities

The compound's biological profile may extend beyond antitumor effects:

Study 1: Antitumor Efficacy

In a recent study focusing on a closely related compound, researchers observed that the introduction of fluorine atoms significantly enhanced the antitumor efficacy. The study highlighted the ability of the compound to inhibit DDX5 expression, which is crucial for cancer cell survival .

CompoundMechanismEffect
7hDDX5 InhibitionDecreased CRC cell viability
SN38Topoisomerase I InhibitionSimilar activity but less effective

Study 2: Enzyme Interaction

Another investigation into related thiazolo-pyrimidine compounds revealed their ability to interact with catalytic zinc in enzymes, inhibiting their activity and suggesting potential use in treating diseases linked to enzyme dysregulation .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer : Prioritize regioselectivity in thiazolo[4,5-d]pyrimidine core formation, as competing sulfanylidene and acetamide substituents may lead to side reactions. Use orthogonal protecting groups (e.g., tert-butyloxycarbonyl for amines) to control reactivity. Optimize reaction conditions (e.g., temperature, solvent polarity) to stabilize intermediates, referencing controlled copolymer synthesis strategies for similar heterocycles . Monitor reaction progress via LC-MS to detect byproducts early.

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths/angles, particularly for the sulfanylidene and thiazolo-pyrimidine moieties .
  • NMR : Employ 19F^{19}\text{F}-NMR to confirm fluorophenyl substitution and 1H^{1}\text{H}-13C^{13}\text{C} HSQC for acetamide connectivity.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

Q. How can researchers validate the purity of this compound for biological assays?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection to identify impurities. Use differential scanning calorimetry (DSC) to assess crystallinity and thermal stability, which correlates with purity. Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric consistency.

Advanced Research Questions

Q. How can contradictions between experimental crystallographic data and computational models be resolved?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize the gas-phase structure and compare with X-ray data. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-stacking) that may distort the solid-state conformation . Refine SHELXL parameters with restraints for disordered regions .

Q. What role do non-covalent interactions play in the compound’s supramolecular assembly?

  • Methodological Answer : Analyze crystal packing via PLATON to identify halogen bonding (C–F···π) and hydrogen-bonding networks (N–H···S). Compare with related fluorophenyl-thiazolo pyrimidine derivatives to assess how substituents influence lattice energy . Use Cambridge Structural Database (CSD) queries to benchmark interaction geometries.

Q. How can flow chemistry improve the scalability and reproducibility of the synthesis?

  • Methodological Answer : Design a continuous-flow reactor to control exothermic thiol-disulfide exchange steps, minimizing decomposition. Apply Design of Experiments (DoE) to optimize residence time and temperature, as demonstrated in flow-chemistry oxidation protocols . Integrate inline FTIR for real-time monitoring of intermediate formation.

Q. What strategies mitigate sulfur-based byproducts during acetamide coupling?

  • Methodological Answer : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted sulfanyl intermediates. Employ kinetic studies (UV-Vis or Raman spectroscopy) to identify optimal stoichiometry for the acetamide-thiol coupling. Compare with palladium-catalyzed methods for sulfur retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.